molecular formula C16H11FN2O3 B5050098 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate

Cat. No.: B5050098
M. Wt: 298.27 g/mol
InChI Key: NUJWCRCKGYDKOU-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a 4-fluorobenzoate ester at the 2-position

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJWCRCKGYDKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate typically involves the cyclization of an acylhydrazide with a carboxylic acid derivative. One common method is the reaction of a phenylhydrazine derivative with ethyl 4-fluorobenzoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenyl-1,2,4-oxadiazol-3-yl)methyl 4-fluorobenzoate
  • (5-phenyl-1,3,4-thiadiazol-2-yl)methyl 4-fluorobenzoate
  • (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzoate

Uniqueness

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate is unique due to the presence of both the oxadiazole ring and the fluorobenzoate ester, which confer specific electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions, such as in drug design and material science.

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